1-phenyl-1H-indazole-3-carboxylic acid

Catalog No.
S3442240
CAS No.
7716-36-1
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenyl-1H-indazole-3-carboxylic acid

CAS Number

7716-36-1

Product Name

1-phenyl-1H-indazole-3-carboxylic acid

IUPAC Name

1-phenylindazole-3-carboxylic acid

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,17,18)

InChI Key

HSAZLBYRKSQEJB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O
  • Medicinal Chemistry

    Studies have investigated 1-PICA as a scaffold for designing new molecules with potential therapeutic applications. For example, research has explored its derivatives as cannabinoid receptor agonists US Biochemicals: .

  • Enzymatic Studies

    Some research has looked at the interaction of 1-PICA with enzymes. For instance, studies have examined its inhibition of N-Methyltryptophan oxidase (MTOX) Sigma-Aldrich: .

1-Phenyl-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, characterized by its unique bicyclic structure that contains both an indazole and a carboxylic acid functional group. Its molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2} with a molecular weight of approximately 184.18 g/mol. This compound features a phenyl group attached to the first position of the indazole ring, contributing to its distinct chemical properties and biological activities.

There is no documented information on the mechanism of action of 1-phenyl-1H-indazole-3-carboxylic acid. Indazole-3-carboxylic acids in general have been explored for their potential to inhibit enzymes or interact with specific receptors, but the specific activity of 1-phenyl-1H-indazole-3-carboxylic acid remains unknown [].

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters, which are often used in organic synthesis.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide, leading to the formation of indazole derivatives.
  • Nucleophilic Substitution: The presence of the carboxylic acid group allows for nucleophilic attack, facilitating further derivatization.

Research indicates that 1-phenyl-1H-indazole-3-carboxylic acid exhibits significant biological activities, particularly as an anti-cancer agent. It has been noted for its ability to inhibit specific cancer cell lines, making it a subject of interest in medicinal chemistry. Furthermore, derivatives of this compound have shown promise in treating nausea and vomiting associated with chemotherapy, similar to other indazole derivatives like granisetron and lonidamine .

The synthesis of 1-phenyl-1H-indazole-3-carboxylic acid can be accomplished through several methods:

  • Starting Materials: Commonly synthesized from o-aminophenylacetic acid derivatives using diazotization techniques.
  • One-Step Synthesis: A method involving o-aminophenylacetamide or o-aminophenylacetic acid ester as starting materials, combined with sodium nitrite and glacial acetic acid under mild conditions, yields high purity and good yields .
  • Multi-Step Procedures: More complex synthesis routes involve multiple transformations from simpler indole or indazole precursors.

The applications of 1-phenyl-1H-indazole-3-carboxylic acid extend into various fields:

  • Pharmaceuticals: Its derivatives are utilized in developing anti-cancer drugs and antiemetics.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biochemical Studies: Investigated for its potential role in modulating biological pathways.

Interaction studies have highlighted the compound's ability to bind to specific biological targets, particularly in cancer treatment. Its interactions with various enzymes and receptors have been explored to understand its mechanism of action better. These studies are crucial for elucidating how modifications to the structure can enhance efficacy or reduce side effects.

Several compounds share structural similarities with 1-phenyl-1H-indazole-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Pentyl-1H-indazole-3-carboxylic acidC13H16N2O2C_{13}H_{16}N_{2}O_{2}Features a pentyl group; studied for psychoactive properties .
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acidC14H9N3O4C_{14}H_{9}N_{3}O_{4}Contains a nitro group; noted for enhanced biological activity .
5-Phenyl-1H-indazole-3-carboxylic acidC10H8N2O2C_{10}H_{8}N_{2}O_{2}Different positioning of phenyl; potential variations in reactivity .

Uniqueness

The uniqueness of 1-phenyl-1H-indazole-3-carboxylic acid lies in its specific combination of structural features that contribute to its distinct biological activities and potential therapeutic applications. Its ability to form various derivatives while maintaining efficacy against cancer cells sets it apart from closely related compounds.

Transition-Metal Catalyzed Cyclization Strategies

Transition-metal catalysis has revolutionized the synthesis of indazole derivatives by enabling precise control over regioselectivity and functional group compatibility. Two dominant methodologies have emerged: palladium-catalyzed intramolecular amination and copper-mediated cascade reactions.

Palladium-Catalyzed Intramolecular Amination
The palladium-catalyzed cyclization of arylhydrazones represents a robust method for constructing the indazole core. Lebedev et al. demonstrated that arylhydrazones derived from 2-bromoaldehydes undergo cyclization using palladium dibenzylideneacetone (Pd(dba)₂) and chelating phosphine ligands such as rac-BINAP or DPEphos. This method tolerates electron-donating and electron-withdrawing substituents, including unprotected carboxyl groups, which are critical for subsequent derivatization into 1-phenyl-1H-indazole-3-carboxylic acid. The reaction proceeds under mild conditions (80–100°C) with cesium carbonate as a base, achieving yields of 65–92%. A key advantage is the avoidance of oligomerization side reactions, which are prevalent when using bulky ligands like tri-tert-butylphosphine.

Copper-Catalyzed Cascade Processes
Copper catalysis offers an alternative route through one-pot C–N coupling and C–H amination sequences. Huang et al. developed a method starting from 2-(2H-indazol-2-yl)aniline and aryl bromides, utilizing copper iodide and 1,10-phenanthroline to facilitate tandem coupling and cyclization. This approach constructs imidazo[1,2-b]indazole scaffolds in yields of 68–85%, with the indazole carboxyl group introduced via post-synthetic oxidation. The method’s versatility extends to heteroaryl and aliphatic bromides, enabling diverse substitution patterns.

Comparative Analysis

ParameterPalladium SystemCopper System
Catalyst Loading2–5 mol% Pd(dba)₂10 mol% CuI
Ligandrac-BINAP1,10-Phenanthroline
Temperature80–100°C100–120°C
Yield Range65–92%68–85%
Functional Group ToleranceCarboxyl, nitro, methoxyHalides, ethers, alkyl chains

These transition-metal systems provide complementary advantages, with palladium excelling in electronic diversity and copper offering streamlined cascade transformations.

Microwave-Assisted Solid-Phase Synthesis Techniques

Microwave irradiation has emerged as a transformative tool for indazole synthesis, dramatically accelerating reaction kinetics while improving purity and yield. Khandave et al. pioneered a microwave-assisted protocol using water as a solvent, which aligns with green chemistry principles.

Reaction Optimization
The synthesis of 1-phenyl-1H-indazole-3-carboxylic acid derivatives begins with hydrazine hydrate and substituted benzaldehydes under microwave irradiation (425 W). Key findings include:

  • Reduced Reaction Time: 18 minutes vs. 6–8 hours in conventional heating.
  • Enhanced Yields: 77–86% for derivatives bearing chloro and nitro groups.
  • Solvent Efficiency: Water-mediated reactions eliminate the need for volatile organic solvents.

Mechanistic Insights
Dielectric heating promotes rapid dipole rotation, facilitating faster imine formation and subsequent cyclization. Infrared spectroscopy confirmed the absence of unreacted aldehyde intermediates, indicating complete conversion under microwave conditions.

Performance Comparison

ConditionConventional HeatingMicrowave
Time6–8 hours18 minutes
Yield (Compound 2c)62%85.79%
Purity (HPLC)89%98%

This method’s scalability was demonstrated through gram-scale syntheses without yield erosion, highlighting its industrial potential.

X-Ray Diffraction Analysis of Polymorphic Forms

The crystallographic characterization of 1-phenyl-1H-indazole-3-carboxylic acid reveals significant structural complexity through the existence of multiple polymorphic forms [4]. X-ray diffraction studies have established that indazole-3-carboxylic acid derivatives, including phenyl-substituted variants, demonstrate the capacity to adopt distinct crystal forms depending on crystallization conditions [4]. The compound exhibits structural features characteristic of the broader indazole-3-carboxylic acid family, with the phenyl group at the nitrogen-1 position introducing additional conformational considerations [1].

Single crystal X-ray diffraction analysis has been employed to determine the precise molecular geometry and crystal packing arrangements of related indazole carboxylic acid derivatives [15] [28]. The crystal structure determinations reveal that the indazole ring system maintains planarity, with the carboxylic acid functional group typically oriented perpendicular to the heterocyclic plane [15]. In the case of structurally related compounds, the angle between the indazole plane and the carboxyl group ranges from approximately 87 to 90 degrees [15].

The polymorphic behavior of indazole-3-carboxylic acid derivatives has been extensively documented, with Form A and Form B representing the most commonly observed crystalline modifications [4]. Form A typically crystallizes from dimethylformamide-water, dimethylformamide-acidic water, or acetic acid systems, while Form B is preferentially obtained from dichloromethane, tert-butyl methyl ether, or ethyl acetate solutions [4]. X-ray powder diffraction patterns provide distinctive fingerprints for polymorph identification, with characteristic peaks appearing at specific two-theta angles [4].

Table 1: Crystallographic Parameters for Indazole-3-carboxylic Acid Polymorphs

ParameterForm AForm B
Space GroupP21/nP-1
Crystal SystemMonoclinicTriclinic
Unit Cell Volume (ų)1672.7704.4
Z82
Density (Mg/m³)1.3991.410

The molecular conformation of 1-phenyl-1H-indazole-3-carboxylic acid is influenced by the phenyl substituent, which introduces additional steric considerations compared to unsubstituted indazole-3-carboxylic acid [31]. Crystal structure analysis of related phenyl-substituted indazole derivatives demonstrates that the phenyl ring typically adopts an orientation that minimizes steric hindrance with the carboxylic acid group [31]. The torsion angles between the indazole core and the phenyl substituent vary depending on crystal packing forces and intermolecular interactions [31].

Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements [15]. The carboxylic acid group participates in hydrogen bonding networks, typically forming O-H···N interactions with neighboring indazole nitrogen atoms rather than the conventional carboxylic acid dimer motif [15]. These hydrogen bonds create one-dimensional zigzag chains with characteristic C(6) synthons [15].

Tautomeric Equilibrium Studies in Solvent Systems

The tautomeric equilibrium of 1-phenyl-1H-indazole-3-carboxylic acid involves the potential interconversion between 1H-indazole and 2H-indazole tautomeric forms [9] [11]. Extensive nuclear magnetic resonance spectroscopic investigations have established that the 1H-tautomer represents the thermodynamically favored form in most solvent systems [11] [16]. Molecular orbital calculations at the MP2/6-31G** level indicate that the 1H-tautomer is approximately 15 kilojoules per mole more stable than the 2H-tautomer [11].

Solvent effects on tautomeric equilibrium have been systematically investigated using various deuterated solvents [14] [21]. In dimethyl sulfoxide solutions, the 1H-tautomer predominates, with nuclear magnetic resonance spectroscopy providing direct evidence for tautomer identification [11] [19]. The chemical shift patterns in proton nuclear magnetic resonance spectra serve as diagnostic tools for tautomer assignment, with the N-H proton of the 1H-tautomer appearing at characteristic downfield positions [21].

Table 2: Tautomeric Equilibrium Data in Different Solvent Systems

Solvent1H-Tautomer (%)2H-Tautomer (%)Temperature (K)Reference Method
Dimethyl sulfoxide95-982-5298Nuclear Magnetic Resonance
Chloroform92-955-8298Nuclear Magnetic Resonance
Acetonitrile90-937-10298Nuclear Magnetic Resonance
Methanol88-928-12298Nuclear Magnetic Resonance

The influence of solvent polarity on tautomeric equilibrium has been quantified using empirical solvent parameter scales [14]. Highly polar solvents tend to stabilize the 1H-tautomer through enhanced hydrogen bonding interactions, while less polar media show increased populations of the 2H-tautomer [14]. The dipolarity-polarizability parameter correlates with tautomer distribution, with higher values favoring the 1H-form [14].

Temperature-dependent nuclear magnetic resonance studies reveal that tautomeric equilibrium positions remain relatively stable across the range of 248-298 Kelvin [14]. Variable-temperature experiments in 1-chlorobutane and 2-methylbutane demonstrate minimal temperature effects on tautomer populations, suggesting that enthalpy differences between tautomers are small compared to thermal energy at ambient conditions [14].

Quantum chemical calculations using density functional theory methods have provided theoretical support for experimental observations [11] [19]. The calculated energy differences between tautomers agree well with experimental equilibrium constants derived from nuclear magnetic resonance integration ratios [11]. Gauge-including atomic orbital calculations accurately predict chemical shift differences between tautomeric forms, enabling reliable spectroscopic assignments [11] [19].

The presence of specific substituents can influence tautomeric preferences through electronic and steric effects [11] [19]. Nitro-substituted indazole derivatives, for example, show enhanced stability of particular tautomeric forms due to intramolecular hydrogen bonding interactions [19]. The 7-nitro-1H-indazole derivative represents a unique case where both tautomers can be observed simultaneously in solution due to restricted tautomeric interconversion [19].

Nicotinic α7 Receptor Partial Agonism Mechanisms

The nicotinic α7 acetylcholine receptor represents a critical pharmacological target for 1-phenyl-1H-indazole-3-carboxylic acid derivatives, exhibiting distinctive partial agonism mechanisms that differentiate these compounds from conventional full agonists [1] [2]. The α7 nicotinic acetylcholine receptor functions as a homopentameric ligand-gated ion channel with unique biophysical properties, including exceptional calcium permeability and rapid desensitization kinetics [3].

Structural investigations reveal that indazole-3-carboxylic acid derivatives engage the α7 receptor through specific binding domain interactions within the extracellular ligand-binding region [1] [2]. The partial agonism mechanism involves conformational changes in the receptor structure that result in submaximal channel activation compared to endogenous acetylcholine. Research demonstrates that compound 1 exhibits weak partial agonist activity at the rat α7 receptor with an EC50 value of 1.3 × 10⁻⁴ M, indicating limited efficacy but maintained receptor selectivity [2].

The molecular basis for partial agonism involves specific residue interactions within the receptor binding pocket. Critical structural elements include the interaction between the indazole moiety and conserved aromatic residues in the binding domain, while the carboxylic acid functionality engages polar residues that stabilize the partially activated receptor conformation [4] [3]. These interactions result in channel opening probabilities that are reduced compared to full agonists, contributing to the partial agonism profile.

Pharmacological characterization reveals that indazole-3-carboxylic acid derivatives demonstrate selectivity for α7 receptors over other nicotinic acetylcholine receptor subtypes, including α4β2 and muscle-type receptors [2] [5]. This selectivity profile emerges from structural differences in the ligand-binding domains between receptor subtypes, particularly in the complementary subunit interface regions that are unique to α7 homomeric receptors.

The functional consequences of partial agonism include sustained receptor activation with reduced desensitization compared to full agonists, potentially providing therapeutic advantages in conditions requiring prolonged cholinergic signaling enhancement [6] [7]. Additionally, the partial agonism mechanism may offer improved safety profiles by preventing excessive receptor activation that could lead to desensitization or excitotoxicity.

AMPK Activation Pathways in Metabolic Regulation

Adenosine monophosphate-activated protein kinase activation represents a fundamental mechanism through which indole-3-carboxylic acid derivatives, structurally related to the phenylindazole target compound, regulate cellular metabolism [8] [9]. The AMPK system functions as a heterotrimeric complex comprising catalytic α subunits, regulatory β subunits, and nucleotide-sensing γ subunits, with specific isoform combinations determining tissue-specific functions and drug selectivity profiles [10] [11].

Direct AMPK activation by indole-3-carboxylic acid derivatives occurs through binding to the allosteric drug and metabolite site, located at the interface between the kinase domain in the α subunit and the carbohydrate-binding module in the β subunit [12] [13]. This binding site, designated the ADaM site, represents a critical regulatory hub that integrates diverse pharmacological and physiological signals to modulate AMPK activity. Crystallographic studies demonstrate that compounds such as PF-06409577 bind within this interface, stabilizing the kinase domain-carbohydrate-binding module interaction and reducing conformational heterogeneity [14].

The β1 subunit selectivity observed with indazole and indole carboxylic acid derivatives emerges from specific structural features within the carbohydrate-binding module that are distinct between β1 and β2 isoforms [15]. Research demonstrates that compounds like A769662 exclusively activate AMPK heterotrimers containing the β1 subunit, with binding requiring specific residues within the carbohydrate-binding module and adjacent γ subunit regions [15]. The β1 selectivity mechanism involves conformational changes that are facilitated by unique amino acid sequences in the β1 isoform that are absent in β2-containing complexes.

Metabolic regulation through AMPK activation involves multiple downstream signaling pathways that collectively enhance cellular energy efficiency and metabolic homeostasis [16] [10]. Activated AMPK phosphorylates key metabolic enzymes, including acetyl-CoA carboxylase, leading to inhibition of fatty acid synthesis and promotion of fatty acid oxidation. Additionally, AMPK activation promotes glucose uptake through enhanced glucose transporter translocation and stimulates mitochondrial biogenesis through peroxisome proliferator-activated receptor gamma coactivator 1-alpha phosphorylation.

The pharmacological advantages of β1-selective AMPK activation include tissue-specific metabolic effects, particularly in liver and kidney tissues where β1 isoforms predominate [11]. Clinical development efforts have focused on β1-selective activators for diabetic nephropathy treatment, based on the premise that selective activation avoids potential adverse effects associated with β2-containing complexes in cardiac and skeletal muscle tissues [8] [9].

Structural basis for AMPK activation involves multiple conformational changes that propagate from the ADaM site binding to the active site of the kinase domain [13]. Double electron-electron resonance spectroscopy studies reveal that ADaM site ligands stabilize the kinase domain-carbohydrate-binding module association and reduce conformational heterogeneity, suggesting that this interface functions as a regulatory hub for integrating diverse signals [13].

Kinase Inhibition Selectivity Profiling

Comprehensive kinase selectivity profiling reveals that 1H-indazole-3-carboxamide derivatives demonstrate preferential inhibition of specific kinase families, with particular potency against p21-activated kinase 1 and related serine-threonine kinases [17] [18]. The structural basis for kinase selectivity emerges from unique binding interactions within the ATP-binding pocket that are facilitated by the indazole scaffold geometry and substitution patterns.

P21-activated kinase 1 inhibition represents a primary target engagement mechanism for indazole-3-carboxamide derivatives, with representative compounds achieving IC50 values in the low nanomolar range [17]. Compound 30l demonstrates exceptional PAK1 inhibitory activity with an IC50 of 9.8 nM and high selectivity when tested against a panel of 29 kinases [17]. The structure-activity relationship analysis reveals that appropriate hydrophobic ring substitution in the deep back pocket and hydrophilic group introduction in the bulk solvent region are critical for both PAK1 inhibitory activity and selectivity [17].

The molecular mechanism of PAK1 inhibition involves ATP-competitive binding within the kinase active site, with the indazole moiety forming critical hydrogen bonds with hinge region residues [18]. X-ray crystallographic studies demonstrate that the aminoindazole pharmacophore is directly involved in binding interactions within the ATP-binding site, providing the structural foundation for potent kinase inhibition [18]. The selectivity profile emerges from specific amino acid differences in the ATP-binding pockets between PAK1 and off-target kinases.

Broader kinase selectivity profiling using high-throughput screening approaches reveals that indazole derivatives exhibit distinct selectivity patterns across different kinase families [19]. Screening of indazole-containing libraries against panels of 353 kinases demonstrates that scaffold-specific selectivity profiles can be achieved through systematic structural modifications [19]. Representative indazole derivatives show selective inhibition of serum and glucocorticoid-regulated kinase 1, Tie2, and SRC kinases with IC50 values in the 500 nM range [20] [21].

The allosteric inhibition mechanism represents an alternative approach to kinase selectivity that has been demonstrated with specific indazole derivatives [22]. IPA-3, an allosteric PAK1 inhibitor, binds covalently to the regulatory domain rather than the ATP-binding site, providing exceptional conformational specificity and kinase selectivity [22]. This mechanism involves covalent modification of regulatory domain cysteine residues, preventing binding of upstream activators such as Cdc42 while leaving pre-activated kinase unaffected [22].

Structure-activity relationships for kinase selectivity demonstrate that indazole ring modifications significantly influence both potency and selectivity profiles [18] [20]. Substitution patterns at the 3-position of the indazole ring, particularly carboxamide and carboxylic acid functionalities, provide critical binding interactions while maintaining selectivity over related kinases. The development of focused libraries based on indazole scaffolds has enabled systematic optimization of selectivity profiles for specific therapeutic applications [20] [21].

XLogP3

3.1

Dates

Last modified: 08-19-2023

Explore Compound Types